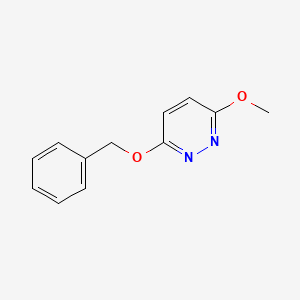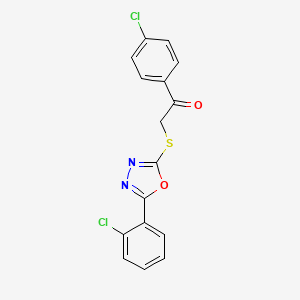
1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and oxadiazole groups, which contribute to its distinct chemical properties and reactivity.
准备方法
The synthesis of 1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-chlorobenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized to produce the oxadiazole ring. The final step involves the thiolation of the oxadiazole derivative with 4-chlorobenzyl chloride under specific reaction conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale synthesis of this compound.
化学反应分析
1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and oxadiazole groups enable it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: This compound lacks the additional chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: The presence of a methyl group instead of a chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions.
1-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: This compound has an additional chlorine atom on the oxadiazole ring, which may enhance its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H10Cl2N2O2S |
|---|---|
分子量 |
365.2 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9H2 |
InChI 键 |
IZYANRWPFGRROY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


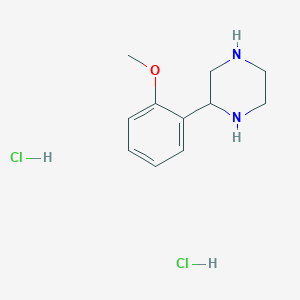
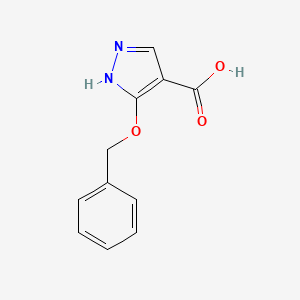

![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
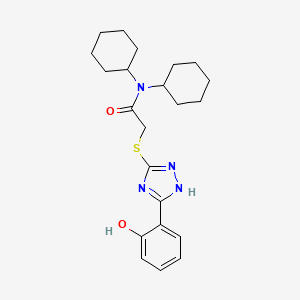


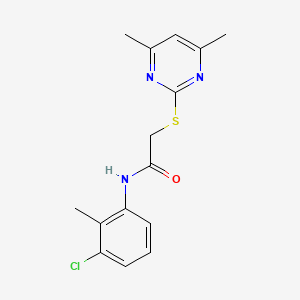
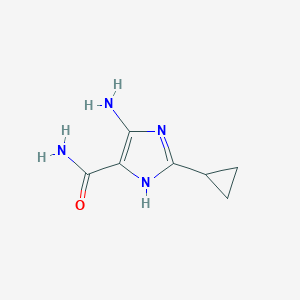
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)


